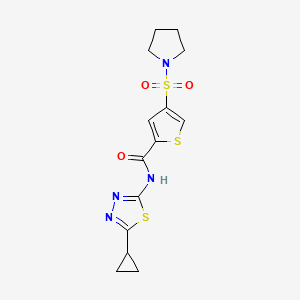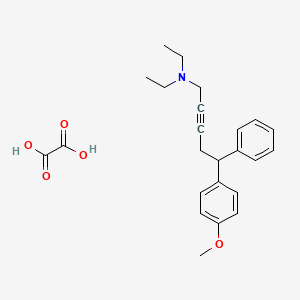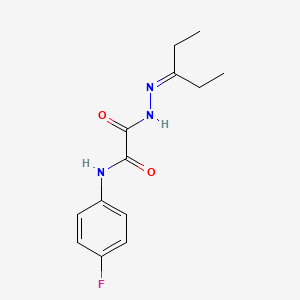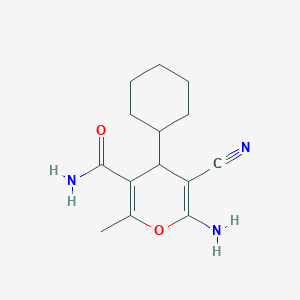![molecular formula C18H17BrO5 B4951807 methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]oxy}benzoate](/img/structure/B4951807.png)
methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]oxy}benzoate is an organic compound with the molecular formula C18H17BrO5 It is a derivative of benzoic acid and is characterized by the presence of a bromo-substituted phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]oxy}benzoate typically involves the esterification of 2-hydroxybenzoic acid with methyl 4-bromo-2,6-dimethylphenoxyacetate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The bromo group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amino or hydroxyl derivatives.
科学的研究の応用
Methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]oxy}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-bromobenzoate: A simpler ester with similar structural features but lacking the phenoxyacetyl group.
Methyl 4-bromo-2-methoxybenzoate: Another ester with a methoxy group instead of the dimethylphenoxy group.
Uniqueness
Methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]oxy}benzoate is unique due to the presence of both the bromo-substituted phenoxy group and the acetyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.
特性
IUPAC Name |
methyl 2-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO5/c1-11-8-13(19)9-12(2)17(11)23-10-16(20)24-15-7-5-4-6-14(15)18(21)22-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFMFTWDPLNRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)OC2=CC=CC=C2C(=O)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-cyclohexen-1-ylmethyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4951730.png)


![ethyl 3-(2-methoxy-1-methyl-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4951739.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B4951746.png)
![5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4951756.png)

![tert-butyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4951764.png)
![N-[3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B4951766.png)
![N-(4-methoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B4951768.png)
![4-{2-[4-(2,4-dinitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B4951774.png)
![3,5-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B4951779.png)
![3-[2-(heptyloxy)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4951792.png)

